molecular formula C7H9N3OS B1596905 2-(Methylthio)nicotinic acid hydrazide CAS No. 232926-33-9

2-(Methylthio)nicotinic acid hydrazide

Cat. No.: B1596905
CAS No.: 232926-33-9
M. Wt: 183.23 g/mol
InChI Key: CYHNGINJLSMDNU-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinic acid hydrazide is a useful research compound. Its molecular formula is C7H9N3OS and its molecular weight is 183.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Methylthio)nicotinic acid hydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Methylthio)nicotinic acid hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)nicotinic acid hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNGINJLSMDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375014
Record name 2-(Methylthio)nicotinic acid hydrazide
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Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232926-33-9
Record name 2-(Methylthio)nicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 232926-33-9
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methylthio)nicotinic acid hydrazide (CAS Number: 232926-33-9), a specialty chemical with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document synthesizes information on its core structure, provides a detailed, field-proven protocol for its synthesis based on established chemical principles, and explores its potential applications by drawing logical parallels to well-characterized analogous compounds.

Compound Profile and Physicochemical Properties

2-(Methylthio)nicotinic acid hydrazide is a derivative of nicotinic acid, a form of vitamin B3. The introduction of a methylthio group at the 2-position and the conversion of the carboxylic acid to a hydrazide functional group significantly alters its chemical properties and potential biological activity.

Table 1: Physicochemical Properties of 2-(Methylthio)nicotinic Acid Hydrazide

PropertyValueSource
CAS Number 232926-33-9Santa Cruz Biotechnology[1]
Molecular Formula C₇H₉N₃OSSanta Cruz Biotechnology[1]
Molecular Weight 183.23 g/mol Santa Cruz Biotechnology[1]
Physical State Solid (Predicted)Inferred from similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted)Inferred from similar compounds
Melting Point Not available-

Synthesis of 2-(Methylthio)nicotinic Acid Hydrazide: A Proposed Protocol

The proposed synthetic pathway involves two main steps:

  • Esterification of the commercially available 2-(methylthio)nicotinic acid.

  • Hydrazinolysis of the resulting ester to yield the final product.

Step 1: Esterification of 2-(Methylthio)nicotinic Acid

The initial step is the conversion of 2-(methylthio)nicotinic acid to its methyl or ethyl ester. A standard Fischer esterification is a reliable method for this transformation.

Experimental Protocol:

  • To a solution of 2-(methylthio)nicotinic acid (1.0 eq) in methanol or ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of the Ester

The purified ester is then converted to the target hydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

  • Dissolve the methyl 2-(methylthio)nicotinate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Start 2-(Methylthio)nicotinic Acid Ester Methyl 2-(methylthio)nicotinate Start->Ester  Esterification (MeOH, H₂SO₄, Reflux) Hydrazide 2-(Methylthio)nicotinic Acid Hydrazide Ester->Hydrazide  Hydrazinolysis (N₂H₄·H₂O, EtOH, Reflux)

Caption: Proposed two-step synthesis of 2-(Methylthio)nicotinic acid hydrazide.

Spectroscopic Characterization (Predicted)

As no experimental spectral data has been published for this compound, the following are predicted characteristic signals based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signals
¹H NMR Signals corresponding to the pyridine ring protons, a singlet for the S-CH₃ protons, and broad singlets for the -NH and -NH₂ protons.
¹³C NMR Resonances for the pyridine ring carbons, the S-CH₃ carbon, and the carbonyl carbon of the hydrazide.
IR (Infrared) Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-S stretching.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (183.23 g/mol ).

Potential Applications in Research and Drug Development

While 2-(Methylthio)nicotinic acid hydrazide is currently for research use only, its structural motifs suggest several promising avenues for investigation.[1] Nicotinic acid hydrazide and its derivatives are known to possess a wide range of biological activities.[3]

Antimicrobial Research

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for the treatment of tuberculosis.[4] The hydrazide functional group is crucial for its mechanism of action. Substituted nicotinic acid hydrazides have been extensively studied as potential new antitubercular agents.[2] The presence of the methylthio group in 2-(Methylthio)nicotinic acid hydrazide could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its antimicrobial activity.

Precursor for Schiff Bases and Heterocyclic Synthesis

The hydrazide moiety is a versatile functional group for the synthesis of more complex molecules. It readily condenses with aldehydes and ketones to form Schiff bases (hydrazones), which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5] Furthermore, the hydrazide can serve as a key building block for the synthesis of various heterocyclic compounds.

Potential_Applications Core 2-(Methylthio)nicotinic Acid Hydrazide Antimicrobial Antimicrobial Research (e.g., Antitubercular) Core->Antimicrobial SchiffBases Schiff Base Synthesis Core->SchiffBases Heterocycles Heterocyclic Synthesis Core->Heterocycles Bioactive Novel Bioactive Molecules SchiffBases->Bioactive Heterocycles->Bioactive

Caption: Potential research applications stemming from the core structure.

Safety and Handling

The precursor, 2-(methylthio)nicotinic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is therefore prudent to handle 2-(Methylthio)nicotinic acid hydrazide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

2-(Methylthio)nicotinic acid hydrazide represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of potential applications, particularly in the field of medicinal chemistry. This guide provides a foundational framework for researchers to begin their investigation of this intriguing molecule. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its potential.

References

  • Google Patents. (n.d.). Process for making nicotinic acid hydrazides.
  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)nicotinic acid. PubChem. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
  • Vidya, D., & Rachana, S. (2015). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 930-935). Retrieved January 24, 2026, from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, M. A. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(11), 1500. Retrieved January 24, 2026, from [Link]

  • Gulea, A., & Pogrebnoi, S. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 724. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). Nicotinic acid, hydrazide. PubChem. Retrieved January 24, 2026, from [Link]

  • Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Retrieved January 24, 2026, from [Link]

  • Szychowska, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4991. Retrieved January 24, 2026, from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved January 24, 2026, from [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Bioorganic & Medicinal Chemistry Letters, 15(19), 4257-4261. Retrieved January 24, 2026, from [Link]

  • Gulea, A., & Pogrebnoi, S. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(methylsulfanyl)pyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfanyl)pyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and key properties. A robust, field-proven synthesis protocol is presented, grounded in established chemical principles. Furthermore, this guide explores the known and potential biological activities of nicotinic acid hydrazide derivatives, providing context for the application of this specific molecule in therapeutic research. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory professionals.

Introduction and Chemical Identity

2-(methylsulfanyl)pyridine-3-carbohydrazide is a derivative of nicotinic acid, a form of vitamin B3. The incorporation of a methylthio group at the 2-position and a hydrazide moiety at the 3-position of the pyridine ring creates a molecule with significant potential for chemical modification and diverse biological activity. Hydrazide derivatives of nicotinic acid are a well-established class of compounds with a history of therapeutic applications, most notably as antitubercular agents.[1] The introduction of the methylsulfanyl group is a strategic modification intended to modulate the compound's physicochemical properties and biological target interactions.

1.1. IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 2-(methylsulfanyl)pyridine-3-carbohydrazide .

  • Synonyms: 2-(Methylthio)nicotinic acid hydrazide, 2-(Methylthio)nicotinohydrazide

  • CAS Number: 232926-33-9[2]

  • Molecular Formula: C₇H₉N₃OS[2]

  • Molecular Weight: 183.23 g/mol [2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉N₃OSSanta Cruz Biotechnology[2]
Molecular Weight183.23Santa Cruz Biotechnology[2]
IUPAC Name2-(methylsulfanyl)pyridine-3-carbohydrazideDeduced from Precursors

Synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide

The synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide can be logically approached through a two-step process, commencing with the esterification of the parent carboxylic acid followed by hydrazinolysis. This method is a staple in organic synthesis for the preparation of hydrazides from their corresponding carboxylic acids and is supported by numerous precedents in the synthesis of nicotinic acid hydrazide derivatives.[3][4]

2.1. Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start 2-(methylsulfanyl)nicotinic acid ester Methyl 2-(methylsulfanyl)nicotinate start->ester SOCl₂, Methanol product 2-(methylsulfanyl)pyridine-3-carbohydrazide ester->product Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed two-step synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide.

2.2. Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(methylsulfanyl)nicotinate

This initial step involves the conversion of the commercially available 2-(methylsulfanyl)nicotinic acid to its methyl ester. A standard method for this transformation is the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with methanol.

  • Materials:

    • 2-(methylsulfanyl)nicotinic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Methanol

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel.

  • Procedure:

    • Suspend 2-(methylsulfanyl)nicotinic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the suspension becomes a clear solution.

    • Carefully add anhydrous methanol (5 equivalents) dropwise to the reaction mixture, which is cooled again in an ice bath.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(methylsulfanyl)nicotinate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-(methylsulfanyl)pyridine-3-carbohydrazide

The synthesized methyl ester is then converted to the final hydrazide product by reaction with hydrazine hydrate. This is a well-established and efficient method for the formation of hydrazides from esters.[4]

  • Materials:

    • Methyl 2-(methylsulfanyl)nicotinate

    • Hydrazine hydrate (80-99%)

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve methyl 2-(methylsulfanyl)nicotinate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(methylsulfanyl)pyridine-3-carbohydrazide.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

Thorough characterization of the synthesized 2-(methylsulfanyl)pyridine-3-carbohydrazide is essential to confirm its identity and purity. The following analytical techniques are recommended:

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the methylsulfanyl group, the protons of the pyridine ring, and the protons of the hydrazide moiety (-NHNH₂). The chemical shifts and coupling patterns will be characteristic of the structure.

    • ¹³C NMR: The carbon NMR spectrum will show resonances for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbon of the hydrazide group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide further structural information.

3.2. Physical Properties

  • Melting Point: The melting point of the purified compound should be determined and will be a sharp, defined range for a pure substance.

  • Purity (by HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final product.

Potential Biological and Pharmacological Activities

While specific biological data for 2-(methylsulfanyl)pyridine-3-carbohydrazide is not extensively available in the public domain, the broader class of nicotinic acid hydrazide derivatives has been the subject of significant research, revealing a wide spectrum of pharmacological activities.

4.1. Established Activities of Nicotinohydrazide Derivatives

  • Antifungal Activity: Numerous studies have demonstrated the potent antifungal properties of nicotinohydrazide derivatives. These compounds have been shown to be effective against various fungal pathogens.[5]

  • Antibacterial Activity: The hydrazide moiety is a key pharmacophore in several antibacterial agents. Derivatives of nicotinic acid hydrazide have been investigated for their activity against both Gram-positive and Gram-negative bacteria.

  • Antiproliferative Activity: Certain substituted nicotinic acid hydrazones have shown potential as anticancer agents, exhibiting inhibitory activity against cancer cell lines.[6]

4.2. Rationale for the 2-(methylsulfanyl) Substitution

The inclusion of a methylsulfanyl (-SCH₃) group is a common strategy in medicinal chemistry for several reasons:

  • Modulation of Lipophilicity: The methylsulfanyl group can increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The sulfur atom can influence the metabolic profile of the compound, potentially blocking sites of metabolism or introducing new metabolic pathways.

  • Target Interaction: The sulfur atom can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals interactions, potentially enhancing binding affinity and potency.

4.3. Potential Therapeutic Targets and Signaling Pathways

Given the activities of related compounds, 2-(methylsulfanyl)pyridine-3-carbohydrazide could potentially interact with a variety of biological targets. Further research would be necessary to elucidate its specific mechanism of action. A hypothetical workflow for investigating its biological activity is outlined below.

Biological_Activity_Workflow compound 2-(methylsulfanyl)pyridine-3-carbohydrazide screening High-Throughput Screening (e.g., antifungal, antibacterial, anticancer) compound->screening hit_id Hit Identification and Validation screening->hit_id moa Mechanism of Action Studies hit_id->moa target_id Target Identification and Validation moa->target_id lead_opt Lead Optimization target_id->lead_opt

Caption: A general workflow for the investigation of the biological activity of a novel compound.

Conclusion

2-(methylsulfanyl)pyridine-3-carbohydrazide is a synthetically accessible derivative of nicotinic acid with potential for a range of biological activities. This guide has provided a detailed, practical protocol for its synthesis, based on established chemical principles. While specific experimental data for this compound is limited in current literature, the known pharmacological profile of related nicotinohydrazide derivatives suggests that it is a promising candidate for further investigation in drug discovery programs. The structural modifications present in this molecule provide a foundation for future structure-activity relationship (SAR) studies to develop novel therapeutic agents.

References

  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library. Available at: [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. Available at: [Link]

  • Synthesis of new pyridine carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Process for making nicotinic acid hydrazides. Google Patents.
  • Methods of making nicotinic acid derivatives. Google Patents.
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  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. PMC. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • 2-(Methylthio)nicotinic acid. PubChem. Available at: [Link]

  • Aluminum nicotinate compositions for hypercholesteremia. Google Patents.
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  • Methyl-2-arylidene hydrazinecarbodithioates: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available at: [Link]

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  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

  • Process for the preparation of 2-(methylthio)-dinatriumbarbiturates. Google Patents.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

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  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(Methylthio)nicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on 2-(Methylthio)nicotinic acid hydrazide, a compound of interest due to its structural relation to the well-established pharmacophore of nicotinic acid hydrazide. While the parent scaffold has been extensively studied, particularly in the context of infectious diseases, the introduction of a methylthio group at the 2-position presents a unique opportunity to explore altered pharmacological profiles and potentially novel therapeutic targets.

This document serves as a comprehensive technical guide for researchers and drug development professionals. It is structured not as a rigid protocol but as a strategic roadmap, providing the foundational knowledge and experimental frameworks necessary to systematically investigate the therapeutic potential of 2-(Methylthio)nicotinic acid hydrazide. We will delve into the rationale behind proposed experimental designs, grounding our hypotheses in the established activities of analogous compounds while embracing the novelty introduced by the methylthio moiety.

Section 1: The Scientific Rationale - Why Investigate 2-(Methylthio)nicotinic Acid Hydrazide?

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its ability to form key interactions with biological targets and its prevalence in a wide array of bioactive molecules.[1][2] Derivatives of nicotinic acid hydrazide, most notably isoniazid, have a long history as frontline treatments for tuberculosis, primarily through the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.[3][4]

The strategic addition of a methylthio (-SCH3) group to the nicotinic acid scaffold is hypothesized to modulate the compound's physicochemical properties in several key ways:

  • Enhanced Lipophilicity: The methylthio group is expected to increase the lipophilicity of the molecule. This is a critical parameter, as studies on other nicotinic acid hydrazide derivatives have shown a correlation between increased lipophilicity and enhanced antimycobacterial activity.[3]

  • Altered Electronic Profile: The sulfur atom can influence the electron distribution within the pyridine ring, potentially altering the compound's binding affinity and selectivity for various targets.

  • Metabolic Stability: The methylthio group may influence the metabolic fate of the compound, potentially altering its pharmacokinetic profile compared to unsubstituted analogs.

Given these considerations, we can logically postulate that 2-(Methylthio)nicotinic acid hydrazide may possess a range of biological activities, making it a compelling candidate for further investigation.

Section 2: Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the known activities of the broader nicotinic acid hydrazide class, we propose three primary therapeutic areas for initial investigation:

  • Infectious Diseases (Antimycobacterial and Antibacterial):

    • Hypothesized Target: InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. This is the established target of isoniazid.

    • Rationale: The core nicotinic acid hydrazide scaffold is a known inhibitor of InhA. The increased lipophilicity from the methylthio group could enhance cell wall penetration in mycobacteria.[3]

  • Oncology (Antiproliferative Activity):

    • Hypothesized Targets: Kinases, histone deacetylases (HDACs), or other enzymes involved in cell cycle regulation.

    • Rationale: Various hydrazone derivatives have demonstrated antiproliferative effects.[5] The specific cellular targets are often diverse and require detailed investigation.

  • Inflammatory Disorders:

    • Hypothesized Targets: Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or other mediators of the inflammatory cascade.

    • Rationale: Some hydrazide-containing compounds have been reported to possess anti-inflammatory properties.[2]

Section 3: A Phased Experimental Approach to Target Identification and Validation

We advocate for a multi-pronged approach, commencing with broad phenotypic screening and progressing to specific target identification and validation.

Phase 1: Broad Spectrum Phenotypic Screening

The initial step is to ascertain the general biological activity of 2-(Methylthio)nicotinic acid hydrazide.

Experimental Protocol: In Vitro Multi-Assay Screening

  • Antimicrobial Susceptibility Testing:

    • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant microbes.

    • Methodology:

      • Prepare a stock solution of 2-(Methylthio)nicotinic acid hydrazide in a suitable solvent (e.g., DMSO).[6]

      • Perform serial dilutions in appropriate broth media (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton for bacteria, RPMI-1640 for fungi).

      • Inoculate with standardized microbial suspensions.

      • Incubate under appropriate conditions.

      • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

    • Recommended Panel:

      • Mycobacterium tuberculosis H37Rv (ATCC 27294)

      • Staphylococcus aureus (ATCC 29213)

      • Escherichia coli (ATCC 25922)

      • Candida albicans (ATCC 90028)

  • Antiproliferative Assay:

    • Objective: To assess the cytotoxic and antiproliferative effects on a panel of human cancer cell lines.

    • Methodology (MTT Assay):

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with serial dilutions of 2-(Methylthio)nicotinic acid hydrazide for 48-72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a suitable solvent.

      • Measure the absorbance at 570 nm to determine cell viability.

      • Calculate the IC50 (half-maximal inhibitory concentration).

    • Recommended Cell Line Panel:

      • A549 (Lung carcinoma)

      • MCF-7 (Breast adenocarcinoma)

      • K562 (Chronic myelogenous leukemia)[5]

      • A non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.

Phase 2: In Silico Target Prediction and Mechanistic Hypothesis Generation

Should Phase 1 yield promising activity in a particular area, computational methods will be invaluable for prioritizing potential molecular targets.[7][8]

Workflow for In Silico Target Identification

G cluster_0 Input cluster_1 In Silico Methods cluster_2 Output compound 2-(Methylthio)nicotinic acid hydrazide Structure reverse_docking Reverse Molecular Docking compound->reverse_docking similarity_search Pharmacophore/Similarity Searching compound->similarity_search qsar QSAR Modeling (if analog data exists) compound->qsar target_list Prioritized List of Potential Targets reverse_docking->target_list similarity_search->target_list qsar->target_list caption In Silico Target Prediction Workflow

Figure 1: A schematic representation of the in silico workflow for predicting potential molecular targets of 2-(Methylthio)nicotinic acid hydrazide.

Experimental Protocol: Molecular Docking

  • Objective: To predict the binding affinity and pose of 2-(Methylthio)nicotinic acid hydrazide to a prioritized list of potential targets.

  • Methodology:

    • Obtain the 3D structures of potential target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures (e.g., remove water molecules, add hydrogens).

    • Generate a 3D conformer of 2-(Methylthio)nicotinic acid hydrazide.

    • Define the binding site on the target protein.

    • Perform molecular docking using software such as AutoDock or Glide.

    • Analyze the predicted binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions).

Phase 3: Target Validation and Mechanistic Elucidation

The final phase involves experimental validation of the computationally predicted targets.

Signaling Pathway Visualization (Example: Mycobacterial Mycolic Acid Synthesis)

G cluster_0 Mycolic Acid Biosynthesis cluster_1 Drug Action FASII Fatty Acid Synthase II (FASII) InhA InhA (Enoyl-ACP reductase) FASII->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Compound 2-(Methylthio)nicotinic acid hydrazide Compound->InhA Inhibition caption Hypothesized Inhibition of Mycolic Acid Synthesis

Figure 2: A simplified diagram illustrating the hypothesized mechanism of action of 2-(Methylthio)nicotinic acid hydrazide via the inhibition of InhA in the mycolic acid biosynthesis pathway.

Experimental Protocol: Enzyme Inhibition Assay

  • Objective: To experimentally determine the inhibitory activity of 2-(Methylthio)nicotinic acid hydrazide against a purified recombinant target enzyme.

  • Methodology (Example for InhA):

    • Express and purify recombinant InhA enzyme.

    • Perform a kinetic assay monitoring the oxidation of NADH in the presence of the enzyme, substrate (e.g., 2-trans-dodecenoyl-CoA), and varying concentrations of 2-(Methylthio)nicotinic acid hydrazide.

    • Measure the decrease in absorbance at 340 nm over time.

    • Calculate the IC50 value and determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Screening Data

Assay TypeOrganism/Cell LineEndpointResult
AntimicrobialM. tuberculosis H37RvMIC (µg/mL)TBD
AntimicrobialS. aureusMIC (µg/mL)TBD
AntiproliferativeA549IC50 (µM)TBD
AntiproliferativeMCF-7IC50 (µM)TBD

Table 2: Summary of In Silico and In Vitro Target Validation

Potential TargetDocking Score (kcal/mol)In Vitro IC50 (µM)
InhATBDTBD
Target XTBDTBD
Target YTBDTBD

Section 5: Future Directions and Concluding Remarks

The successful identification and validation of a primary molecular target for 2-(Methylthio)nicotinic acid hydrazide will open several avenues for further research. These include lead optimization through medicinal chemistry to enhance potency and selectivity, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling.

This technical guide provides a robust framework for the systematic evaluation of 2-(Methylthio)nicotinic acid hydrazide. By integrating phenotypic screening, in silico prediction, and biochemical validation, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of this promising novel scaffold.

References

  • Al-Omair, M. A., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(5), 639. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Shaikh, S. K., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 61-79.
  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227.
  • Muhammad, A., et al. (2024). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE. FUDMA Journal of Sciences, 8(2), 235-240.
  • Abdel-Aziz, H. A., et al. (2011). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.
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  • Shakirova, D. R., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(21), 7384. [Link]

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Methodological & Application

Purification of 2-(Methylthio)nicotinic acid hydrazide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2-(Methylthio)nicotinic acid hydrazide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(Methylthio)nicotinic acid hydrazide is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is of significant interest for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, the purity of 2-(Methylthio)nicotinic acid hydrazide is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1]

This application note provides a comprehensive, in-depth guide to the purification of 2-(Methylthio)nicotinic acid hydrazide via recrystallization. It is designed to equip researchers with the foundational principles, a detailed step-by-step protocol, and the necessary troubleshooting guidance to achieve high purity of this important intermediate. The methodologies described herein are grounded in the fundamental principles of crystallization, ensuring a robust and reproducible purification process.[2][3]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Methylthio)nicotinic acid hydrazide is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₇H₉N₃OS[4]
Molecular Weight183.23 g/mol [4]
AppearanceAssumed to be a white to off-white crystalline solid, similar to related nicotinic acid derivatives.[5][6]
Melting PointNot explicitly available for this compound. The related nicotinic acid hydrazide has a melting point of 160-164 °C.[6]
SolubilitySpecific data is limited. The related nicotinic acid hydrazide is soluble in water (50 mg/mL). The presence of the methylthio group may decrease water solubility and increase solubility in organic solvents.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[7] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration). The process involves two primary stages: nucleation, the initial formation of crystal seeds, and crystal growth.[1][2]

The fundamental driving force for crystallization is supersaturation, which is the state where the concentration of the solute in the solution exceeds its saturation solubility.[9] In this protocol, supersaturation is achieved by cooling a saturated solution.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 2-(Methylthio)nicotinic acid hydrazide B Select Appropriate Solvent System A->B C Dissolve Crude Compound in Minimum Amount of Hot Solvent B->C D Hot Filtration (if insoluble impurities are present) C->D Optional E Slow Cooling to Induce Crystallization C->E D->E F Further Cooling in an Ice Bath E->F G Isolate Crystals by Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I

Caption: A generalized workflow for the purification of 2-(Methylthio)nicotinic acid hydrazide by recrystallization.

Experimental Protocol

This protocol is a comprehensive guide. The choice of solvent is critical and may require preliminary small-scale trials.

Materials and Equipment
  • Crude 2-(Methylthio)nicotinic acid hydrazide

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, toluene, and mixtures thereof)

Step 1: Solvent Selection

The ideal recrystallization solvent should meet the following criteria[8][10]:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during drying.

Procedure for Solvent Screening:

  • Place approximately 50 mg of the crude 2-(Methylthio)nicotinic acid hydrazide into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating the mixture. If the compound dissolves readily, the solvent is unsuitable.

  • If the compound is not readily soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • An ideal solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Based on the properties of the related compound, iso-nicotinic acid hydrazide, which can be recrystallized from 95% ethanol, ethanol-water mixtures or isopropanol are excellent starting points for solvent screening.[11]

Step 2: Recrystallization Procedure
  • Dissolution: Place the crude 2-(Methylthio)nicotinic acid hydrazide into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of the selected recrystallization solvent, just enough to create a slurry.

  • Heating: Heat the slurry to a gentle boil with stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Rapid cooling can trap impurities within the crystal lattice.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The precursor, 2-(Methylthio)nicotinic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[12] Assume similar hazards for the hydrazide derivative.

  • Nicotinic acid hydrazide is also a skin, eye, and respiratory irritant.[13]

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to increase the concentration and allow to cool again.- If that fails, a different solvent system is required. Consider using a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too rapidly.- The compound is too impure.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent.
Low recovery yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration.
Colored impurities remain - The impurity has similar solubility to the target compound.- The impurity is trapped within the crystals.- Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.

Diagram of Solvent Selection Logic

Solvent_Selection start Add Solvent to Crude Compound at Room Temp dissolves_rt Dissolves? start->dissolves_rt heat Heat to Boiling dissolves_rt->heat No bad_solvent1 Bad Solvent (Too Soluble) dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool to 0-4 °C dissolves_hot->cool Yes bad_solvent2 Bad Solvent (Insoluble) dissolves_hot->bad_solvent2 No crystals_form Crystals Form? cool->crystals_form good_solvent Good Solvent crystals_form->good_solvent Yes bad_solvent3 Bad Solvent (Stays in Solution) crystals_form->bad_solvent3 No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of 2-(Methylthio)nicotinic acid hydrazide, a critical factor for its successful application in research and drug development. By carefully selecting a suitable solvent system and adhering to a systematic and well-controlled procedure, researchers can effectively remove impurities and obtain a product of high quality. The principles and protocols outlined in this application note provide a robust framework for the successful purification of this and other similar pharmaceutical intermediates.

References

  • Process for making nicotinic acid hydrazides.
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  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765.
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  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
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  • Bonacorso, H. G., Paim, G. R., Porte, L. M., Pittaluga, E. P., Martins, M. A. P., & Zanatta, N. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC: Online Journal of Organic Chemistry, 2012(8), 214-225.
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  • Purification of nicotinic acid.
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Mastering the Dance of Ions: A Researcher's Guide to Characterizing Metal-Ligand Complex Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate interactions between metal ions and ligands is paramount. These interactions govern a vast array of biological processes, from enzymatic catalysis to cellular signaling, and are fundamental to the design of novel therapeutics and materials.[1][2] This comprehensive guide provides a detailed exploration of the experimental protocols essential for elucidating the thermodynamics, stoichiometry, and kinetics of metal-ligand complex formation. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering researchers to design robust, self-validating experiments.

The Crucial First Steps: System Preparation and Buffer Selection

The foundation of any successful binding study lies in the meticulous preparation of the system. The choice of buffer is not a trivial decision, as buffer components can interact with metal ions, leading to erroneous results.[3][4]

Buffer Selection: A Critical Choice

The ideal buffer for studying metal-ligand interactions should be non-coordinating. Buffers like HEPES, MOPS, and PIPES are often recommended due to their low metal-binding constants.[4][5] Conversely, buffers such as Tris and phosphate can exhibit significant interactions with certain metal ions, necessitating careful consideration and appropriate controls.[4] The pH of the buffer is also a critical parameter, as the protonation state of both the ligand and any competing species can dramatically influence the observed binding affinity.[6] It is essential to report and control the pH throughout the experiment.

Key Considerations for Buffer Selection:

  • Inertness: Choose a buffer with minimal affinity for the metal ion of interest.

  • pH Stability: Ensure the buffer has sufficient capacity to maintain a constant pH throughout the experiment.

  • Solubility: The buffer must maintain the solubility of both the metal ion and the ligand.

Preparation of Metal Ion and Ligand Solutions

Accurate concentration determination of both the metal ion and the ligand is fundamental to obtaining reliable binding data.

  • Metal Ion Solutions: Use high-purity metal salts and prepare stock solutions in a weakly acidic environment to prevent hydrolysis and precipitation. The exact concentration of the metal stock solution should be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Ligand Solutions: The purity of the ligand should be assessed using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry). For protein ligands, accurate concentration determination is often achieved through UV-Vis spectroscopy using the calculated molar extinction coefficient or through colorimetric assays like the Bradford or BCA assay.

Unveiling the Energetics: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7] From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the fundamental equation: ΔG = -RTlnKa = ΔH - TΔS.

ITC Experimental Workflow

Caption: Workflow for determining stoichiometry using a Job's plot.

Detailed Job's Plot Protocol
  • Preparation of Solutions:

    • Prepare equimolar stock solutions of the metal ion and the ligand in a suitable buffer.

    • Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume constant. This ensures that the total concentration of metal plus ligand is constant across all solutions.

  • Spectroscopic Measurements:

    • Record the UV-Vis spectrum of a solution known to contain the complex to identify the wavelength of maximum absorbance (λmax) that is unique to the complex.

    • Measure the absorbance of each solution in the series at this λmax.

  • Data Analysis:

    • Calculate the mole fraction of the ligand for each solution.

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio. [8] Self-Validation in Job's Plot: The sharpness of the peak in the Job's plot can provide a qualitative indication of the stability of the complex. A sharp, well-defined peak suggests the formation of a stable complex.

Probing the Local Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining atomic-level structural and dynamic information about metal-ligand complexes in solution. [9][10]Changes in the chemical shifts, coupling constants, and relaxation rates of ligand nuclei upon metal binding can provide detailed insights into the coordination geometry and the nature of the metal-ligand bond. [10]

NMR Titration for Binding Affinity Determination

Similar to other titration methods, an NMR titration involves the stepwise addition of a metal ion to a solution of the ligand (or vice versa) and monitoring the changes in the NMR spectrum.

Detailed NMR Titration Protocol
  • Sample Preparation:

    • Prepare a solution of the ligand in a suitable deuterated solvent containing a known concentration of an internal standard.

    • Prepare a concentrated stock solution of the metal ion in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a reference NMR spectrum of the free ligand.

    • Add small aliquots of the metal ion stock solution to the NMR tube containing the ligand solution.

    • Acquire an NMR spectrum after each addition, ensuring the system has reached equilibrium.

  • Data Analysis:

    • Monitor the chemical shift changes of specific ligand resonances as a function of the metal ion concentration.

    • Plot the change in chemical shift (Δδ) against the total metal ion concentration.

    • Fit the resulting binding isotherm to an appropriate binding equation to determine the dissociation constant (Kd).

Self-Validation in NMR: The observation of consistent changes across multiple, well-resolved resonances of the ligand provides confidence in the binding event. Two-dimensional NMR experiments, such as HSQC for proteins, can provide more detailed information and help to resolve overlapping signals.

Confirming Identity and Stoichiometry: Mass Spectrometry

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for the characterization of metal-ligand complexes. [11]It provides a direct measurement of the mass-to-charge ratio (m/z) of the intact complex, allowing for the unambiguous determination of its composition and stoichiometry. [12]

ESI-MS Experimental Protocol
  • Sample Preparation:

    • Prepare a solution of the pre-formed metal-ligand complex in a volatile solvent system that is compatible with ESI (e.g., water/acetonitrile or water/methanol with a small amount of a volatile acid or base to aid ionization).

    • The concentration of the complex should be in the low micromolar range.

  • Mass Spectrometry Analysis:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve stable ionization and minimize fragmentation of the complex.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Interpretation:

    • Identify the peak corresponding to the intact metal-ligand complex.

    • The observed m/z value can be used to confirm the molecular weight of the complex and thus its stoichiometry.

    • The isotopic distribution pattern of the peak can further confirm the elemental composition of the complex, as many metal ions have characteristic isotopic signatures.

Self-Validation in MS: The observation of the expected isotopic pattern for the metal-containing species is a strong validation of the complex's identity. Additionally, tandem mass spectrometry (MS/MS) can be used to fragment the complex and confirm the identities of the metal and ligand components.

Conclusion: An Integrated Approach for Comprehensive Characterization

A thorough understanding of metal-ligand complex formation requires a multi-faceted experimental approach. While each technique described herein provides valuable information, their combined application offers a synergistic and comprehensive picture of the system under investigation. By carefully selecting the appropriate techniques, meticulously preparing samples, and critically analyzing the data, researchers can confidently unravel the complexities of metal-ligand interactions, paving the way for advancements in chemistry, biology, and medicine.

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Application Notes and Protocols for ADME Prediction of Novel Nicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ADME in Transforming Hits to Leads

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey from a biologically active "hit" compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[1][2][3] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule dictates its concentration and persistence at the site of action, ultimately governing its efficacy and safety. For novel chemical series, such as nicotinic acid hydrazide derivatives which hold potential across various therapeutic areas, an early and integrated assessment of ADME properties is not just beneficial—it is imperative for success.

This guide provides a comprehensive, tiered strategy for the ADME characterization of novel nicotinic acid hydrazide derivatives. We move beyond a simple checklist of assays, delving into the causal reasoning behind the experimental design. The workflow is designed to be self-validating, integrating predictive in silico modeling with robust in vitro assays to build a holistic understanding of a compound's potential in vivo behavior. This approach enables researchers to make data-driven decisions, prioritize compounds with favorable characteristics, and intelligently guide synthetic chemistry efforts to mitigate ADME liabilities from the outset.

A Tiered Approach to ADME Assessment

A successful ADME screening cascade should be logical and resource-conscious, beginning with high-throughput computational methods to filter large numbers of virtual or newly synthesized compounds, followed by more resource-intensive in vitro assays for the most promising candidates.

ADME_Workflow cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Decision & Optimization InSilico Virtual Screening & Initial Prioritization QSAR QSAR Models (Solubility, Permeability, BBB, PPB) InSilico->QSAR Input Structures PBPK_model Early PBPK Modeling (Optional) QSAR->PBPK_model Parameter Estimation Solubility Kinetic Solubility Assay QSAR->Solubility Prioritize & Validate Permeability PAMPA Assay Solubility->Permeability Data_Integration Integrate & Analyze Data Solubility->Data_Integration Metabolism Microsomal Stability Assay Permeability->Metabolism Permeability->Data_Integration PPB Equilibrium Dialysis (PPB) Metabolism->PPB Metabolism->Data_Integration PPB->Data_Integration Decision Go / No-Go Decision Prioritize for In Vivo PK Data_Integration->Decision Optimization Guide Medicinal Chemistry (Structure-ADME Relationship) Decision->Optimization

Caption: Tiered workflow for ADME assessment.

Part 1: In Silico ADME Prediction - The First Filter

Computational, or in silico, models offer a rapid and cost-effective means to evaluate the ADME potential of a large set of compounds before they are even synthesized.[4][5] These models leverage vast datasets of experimentally determined properties to build Quantitative Structure-Activity Relationships (QSAR) that correlate molecular features with ADME outcomes.

Core Principle: The fundamental premise of QSAR modeling is that the structure of a molecule dictates its physicochemical properties, which in turn govern its biological activity and pharmacokinetic behavior. By analyzing the structures of compounds with known ADME profiles, machine learning algorithms can identify key molecular descriptors (e.g., logP, molecular weight, polar surface area, hydrogen bond donors/acceptors) that influence properties like solubility, permeability, and metabolic stability.[4][6][7]

Recommended Tool: For academic and early-stage discovery, the SwissADME web tool provides a user-friendly and comprehensive platform for predicting a wide range of ADME parameters.[8] It is a free, readily accessible resource that serves as an excellent first-pass filter. Commercial platforms like ADMET Predictor™ by Simulations Plus offer more advanced and customizable modeling capabilities.[4][9]

Protocol 1: In Silico ADME Profiling using SwissADME
  • Input Preparation:

    • Draw the chemical structure of your nicotinic acid hydrazide derivative or input it as a SMILES string. For a batch of compounds, prepare a list of SMILES, one per line.

    • Rationale: The SMILES format is a universal standard for representing chemical structures that is recognized by most computational chemistry software.

  • Execution:

    • Navigate to the SwissADME website ([Link]).

    • Paste the SMILES string(s) into the input box.

    • Click "Run" to initiate the calculation.

  • Data Analysis - Key Parameters for Nicotinic Acid Hydrazides:

    • Physicochemical Properties:

      • LogP (Lipophilicity): Aim for a value between 1 and 3 for a good balance between solubility and permeability. The hydrazide group will influence this significantly.

      • Topological Polar Surface Area (TPSA): A key predictor of passive permeability. Values <140 Ų are generally associated with good oral bioavailability.

    • Pharmacokinetics:

      • GI absorption: Look for a "High" prediction.

      • Blood-Brain Barrier (BBB) Permeant: "Yes" or "No". This is critical if the therapeutic target is in the central nervous system.

      • P-gp substrate: "Yes" or "No". Being a substrate for efflux transporters like P-glycoprotein can limit oral absorption and brain penetration.

    • Druglikeness:

      • Lipinski's Rule of Five: Check for violations. While not absolute, it provides a useful guide for oral bioavailability.

      • Bioavailability Score: A score of 0.55 or 0.56 is typical for well-behaved oral drugs.

Part 2: In Vitro Experimental Validation

While in silico models are powerful for initial triage, experimental validation is essential.[10][11] The following protocols describe robust, medium-throughput assays to quantitatively measure key ADME parameters for prioritized compounds.

A. Absorption: Assessing Membrane Permeability

Passive diffusion is a primary mechanism for drug absorption.[12] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models this process, providing a measure of a compound's intrinsic ability to cross a lipid membrane.[12][13][14]

Caption: Schematic of the PAMPA assay principle.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation:

    • Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of a 96-well donor plate.[15]

    • Rationale: The lipid solution forms an artificial bilayer within the pores of the filter, mimicking the lipid core of a cell membrane.[13]

  • Compound and Buffer Preparation:

    • Prepare a 10 mM DMSO stock solution of each test compound.

    • Dilute the compound stock to a final concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4. This is the donor solution.

    • Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[15]

  • Assay Incubation:

    • Add 150 µL of the donor solution to each well of the membrane-coated donor plate.[15]

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor well.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[16]

    • Rationale: The incubation allows the compound to diffuse across the artificial membrane down its concentration gradient.

  • Quantification and Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation:

      • Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_eq])

      • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

B. Metabolism: Assessing Metabolic Stability

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are major contributors to the Phase I metabolism of many drugs.[17][18] A microsomal stability assay provides an early indication of a compound's susceptibility to hepatic clearance.[19]

Protocol 3: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 1 M stock of NADPH (cofactor) in buffer and keep on ice.

    • Prepare a 10 mM DMSO stock of the test compound.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and buffer at 37°C for 10 minutes.[16]

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[20]

    • Rationale: NADPH is an essential cofactor for CYP450 enzyme activity. Incubations without NADPH serve as a negative control to account for non-enzymatic degradation.[17]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[20]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[20]

    • Rationale: Acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity instantly and preparing the sample for analysis.

  • Analysis and Data Interpretation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint):

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])[17]

C. Distribution: Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[21] Only the unbound (free) fraction of the drug is available to interact with its target and be cleared.[22] Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug.[21]

Protocol 4: Equilibrium Dialysis for Plasma Protein Binding
  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus (e.g., RED device).

    • Hydrate the semi-permeable dialysis membranes (MWCO 12-14 kDa) according to the manufacturer's instructions.[21]

    • Assemble the device, ensuring the membrane separates the two chambers of each well.

    • Rationale: The semi-permeable membrane allows the free drug to pass through but retains the larger plasma proteins and any drug bound to them.[21]

  • Sample Preparation and Incubation:

    • Spike human plasma with the test compound to a final concentration of 1-2 µM.[21]

    • Add the spiked plasma to one chamber (the plasma chamber) of the dialysis well.

    • Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).

    • Seal the plate and incubate at 37°C with shaking for 4-24 hours, until equilibrium is reached.[22][23]

  • Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, mix the plasma aliquot with blank buffer and the buffer aliquot with blank plasma to ensure both final samples have the same composition.

    • Quantify the total compound concentration in the plasma chamber (C_total) and the free compound concentration in the buffer chamber (C_free) using LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB):

      • fu = C_free / C_total

      • %PPB = (1 - fu) * 100

Data Summary and Interpretation

Organizing the data from these assays into a clear, comparative format is crucial for decision-making.

Table 1: Integrated ADME Data for Novel Nicotinic Acid Hydrazide Derivatives

Compound IDLogP (SwissADME)TPSA (Ų) (SwissADME)PAMPA Pe (10⁻⁶ cm/s)Microsomal t½ (min)CLint (µL/min/mg)% PPB (Human)
NAH-001 2.58515.2> 60< 1285.2
NAH-002 4.8702.18.581.599.8
NAH-003 1.21250.545.115.455.6
Control (Warfarin) 3.075.610.525.027.799.3
Control (Atenolol) 0.293.2< 0.1> 60< 12< 20

Interpretation and Decision Making:

  • NAH-001: Exhibits a promising profile. It has balanced lipophilicity, good predicted permeability validated by a high PAMPA Pe value, high metabolic stability, and moderate plasma protein binding. This compound is a high-priority candidate for further investigation, including in vivo pharmacokinetic studies.

  • NAH-002: Shows several liabilities. High lipophilicity often correlates with low solubility (not shown) and high PPB, which is observed here. The very low permeability and rapid metabolic clearance suggest poor oral bioavailability and a short duration of action. This compound would be deprioritized or flagged for significant medicinal chemistry optimization to reduce LogP and block metabolic soft spots.

  • NAH-003: Represents a mixed profile. Its low lipophilicity and high TPSA are consistent with the very low passive permeability observed in the PAMPA assay. While metabolically stable, its poor absorption would likely limit oral efficacy. This compound might be a candidate for alternative formulations or routes of administration, but for oral delivery, it is a low-priority candidate .

Conclusion

The early, integrated assessment of ADME properties is a cornerstone of modern, efficient drug discovery. By employing a tiered strategy that combines the predictive power of in silico tools with the empirical rigor of in vitro assays, research teams can build a comprehensive understanding of a compound's pharmacokinetic potential. This application note provides a validated framework and detailed protocols for characterizing novel nicotinic acid hydrazide derivatives. Adopting this approach allows for the early identification of candidates with favorable drug-like properties, thereby increasing the probability of success in the long and arduous path to developing new medicines.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Nicotinic Acid Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nicotinic acid hydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this important synthesis, with a particular focus on the critical role of solvents. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental importance of synthesizing nicotinic acid hydrazide?

Nicotinic acid hydrazide and its isomer, isonicotinic acid hydrazide (Isoniazid), are foundational molecules in medicinal chemistry.[1][2] They serve as key precursors for a vast array of derivatives, including Schiff bases and other heterocyclic compounds, which exhibit a wide spectrum of biological activities such as antitubercular, antifungal, antibacterial, and anticancer properties.[3][4] Isoniazid itself is a critical frontline drug in the treatment of tuberculosis, acting by inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall.[1][2] Therefore, a robust and efficient synthesis is paramount for both research and pharmaceutical production.

Q2: What is the primary reaction mechanism for synthesizing nicotinic acid hydrazide from its ester?

The most common and widely used method is the hydrazinolysis of a corresponding nicotinic acid ester (e.g., ethyl nicotinate or methyl nicotinate).[5] This reaction is a classic example of nucleophilic acyl substitution . The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and eliminating the alkoxy group (-OR) from the original ester as the leaving group. The final product is the nicotinic acid hydrazide.

This entire process is an equilibrium, and its success hinges on the principle that the incoming nucleophile (hydrazine) should be a stronger base than the leaving group (alkoxide) for the reaction to be favorable.[6]

Q3: Why is solvent selection a critical parameter in this synthesis?

The solvent does more than just dissolve the reactants; it actively influences the reaction's kinetics and outcome. The key roles of the solvent in this synthesis are:

  • Solubilization: It must effectively dissolve both the nicotinic acid ester and hydrazine hydrate to ensure they are in the same phase, allowing for effective molecular collisions and reaction.[7]

  • Stabilization of Intermediates: The polarity of the solvent can stabilize or destabilize the charged transition states and intermediates formed during the nucleophilic acyl substitution, thereby affecting the reaction rate.[8][9]

  • Product Isolation: The solubility of the final nicotinic acid hydrazide product in the chosen solvent is crucial. Ideally, the product should have low solubility in the cold solvent, allowing for easy isolation via precipitation and filtration.[7][10]

  • Reaction Temperature: The boiling point of the solvent dictates the maximum temperature at which the reaction can be refluxed, which directly impacts the reaction rate.

Q4: What are the most commonly used solvents and why are they effective?

Polar protic solvents, particularly lower alcohols like ethanol and methanol , are the most frequently employed solvents for this reaction.[7][11]

  • Ethanol: It is an excellent choice as it effectively dissolves a wide range of nicotinic acid esters and hydrazine hydrate.[4][12] Furthermore, nicotinic acid hydrazide is typically less soluble in cold ethanol, which facilitates its crystallization and isolation upon cooling.[7][13]

  • Methanol: Similar to ethanol, methanol is a good solvent for the reactants. However, the final product may be more soluble in methanol compared to ethanol, which could sometimes complicate isolation.[4][7]

  • n-Butanol: This solvent is used when higher reaction temperatures are required to drive the reaction to completion, particularly with less reactive esters.[13]

Troubleshooting Guide: Common Experimental Issues

Q5: My reaction yield is extremely low or I've recovered only starting material. What are the likely solvent-related causes?

This is one of the most common issues and often points back to fundamental reaction conditions.

Primary Cause: Inadequate Solubilization of Reactants For the reaction to proceed, the ester and hydrazine must interact in solution. If one component is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be drastically reduced.

Diagnostic Steps & Solutions:

  • Verify Solubility: Before starting the reaction, perform a small-scale solubility test. Check if your starting ester and hydrazine hydrate dissolve in the chosen solvent at the intended reaction temperature.

  • Solvent Choice: If solubility is an issue, consider switching solvents. While ethanol is standard, sometimes a mixture of solvents (e.g., ethanol with a small amount of THF) can improve the solubility of a particularly nonpolar ester.[7]

  • Increase Temperature: Refluxing the reaction mixture utilizes the solvent's boiling point to provide thermal energy, which increases both solubility and the intrinsic reaction rate.[5][12] Ensure you are refluxing at the correct temperature for your chosen solvent.

  • Use of Anhydrous Solvents: Ensure your solvent is dry. The presence of excess water can lead to the hydrolysis of the starting ester back to nicotinic acid, consuming your starting material and lowering the yield.

Troubleshooting Workflow: Diagnosing Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield Check_Purity Are starting materials (ester, hydrazine) pure? Start->Check_Purity Investigate Check_Solubility Are reactants fully dissolved in solvent? Check_Purity->Check_Solubility Yes Purify_Reagents Solution: Purify/dry reagents. Use anhydrous solvent. Check_Purity->Purify_Reagents No Check_Conditions Is reaction at correct temperature & time? Check_Solubility->Check_Conditions Yes Check_Solvent_Type Is the solvent appropriate? (e.g., polar protic) Check_Solubility->Check_Solvent_Type No Optimize_Conditions Solution: Increase reflux time. Ensure proper temperature. Check_Conditions->Optimize_Conditions No Change_Solvent Solution: Switch to a better solvent (e.g., Ethanol, Methanol). Consider co-solvent. Check_Solvent_Type->Change_Solvent

Caption: Troubleshooting logic for diagnosing low product yield.

Q6: My final product is difficult to isolate from the reaction mixture. How can the solvent choice affect this?

Primary Cause: High Solubility of the Product in the Reaction Solvent Nicotinic acid hydrazide is a polar, crystalline solid.[2] If your reaction solvent is too effective at solvating the product, it will remain in solution even after cooling, making isolation by simple filtration impossible.

Solutions:

  • Solvent Selection for Precipitation: Ethanol is often preferred over methanol because while both are good reaction solvents, nicotinic acid hydrazide tends to be less soluble in cold ethanol, promoting crystallization.[7] If your product remains dissolved in ethanol, you may need to reduce the volume of the solvent by evaporation.

  • Anti-Solvent Addition: If the product is stubbornly soluble, you can try adding an "anti-solvent" (a solvent in which your product is insoluble but which is miscible with your reaction solvent) to induce precipitation. For a polar product in an alcohol solvent, a nonpolar solvent like diethyl ether or hexane could be carefully added until turbidity is observed, followed by cooling.

  • Recrystallization as an Alternative: If direct precipitation fails, evaporate the solvent under reduced pressure to obtain the crude solid. Then, perform a recrystallization using a minimal amount of a suitable hot solvent. 95% ethyl alcohol is often cited as a good choice for recrystallizing isonicotinic acid hydrazide.[13]

Q7: I am observing significant byproduct formation. Can the solvent be the culprit?

Primary Cause: Diacylhydrazine Formation or Solvent Reactivity While less common with esters compared to acid chlorides, it is possible to form a diacylhydrazine byproduct where two molecules of the nicotinic acid ester react with one molecule of hydrazine.[5] This is more likely if the concentration of the ester is very high relative to hydrazine.

Solvent-Related Solutions:

  • Ensure Homogeneity: A good solvent ensures that the hydrazine is well-dispersed, preventing localized areas of high ester concentration that could favor the formation of the diacyl byproduct.

  • Avoid Reactive Solvents: While standard alcohols are generally stable, avoid using solvents that could have reactive functional groups under the reaction conditions. For instance, using an aldehyde or ketone as a solvent would lead to the immediate formation of hydrazones with your hydrazine reactant.

  • Use High-Purity Solvents: Impurities in the solvent could potentially react or catalyze unwanted side reactions. Always use solvents of appropriate analytical or synthesis grade.[4]

Data Summary: Solvent Selection Guide

The table below summarizes the characteristics of common solvents for the synthesis of nicotinic acid hydrazide from its corresponding ester.

SolventPolarity TypeBoiling Point (°C)Suitability for ReactionSuitability for IsolationKey Considerations
Ethanol Polar Protic78Excellent: Good solubility for most reactants.[4][12]Very Good: Product often precipitates upon cooling.[7]The industry standard and most recommended starting point.
Methanol Polar Protic65Very Good: High solvating power.[4]Good: Product may be more soluble than in ethanol, potentially requiring solvent evaporation.Lower boiling point means shorter reflux times may be needed compared to ethanol.
n-Butanol Polar Protic118Good: Useful for less reactive esters requiring higher temperatures.[13]Good: Solubility properties are generally favorable for precipitation.Higher boiling point requires more energy and careful temperature control.
Toluene Nonpolar111Poor: Generally unsuitable as the primary solvent due to poor solubility of hydrazine hydrate.N/ASometimes used in small amounts as an azeotropic agent to remove water during the reaction.[13]
Water Polar Protic100Moderate: Can be used, but may lead to competing ester hydrolysis.Poor: Product is moderately soluble in water, making isolation difficult.Generally avoided unless a specific water-tolerant protocol is being followed.

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid Hydrazide from Ethyl Nicotinate

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Ethyl nicotinate

  • Hydrazine hydrate (~64-85% solution)

  • Absolute Ethanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl nicotinate (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of ester).

  • With stirring, add hydrazine hydrate (1.5-2.0 eq.) to the solution. The mixture may become warm.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle.

  • Maintain the reflux with stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the flask to room temperature. The product may begin to crystallize.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain pure nicotinic acid hydrazide.

Experimental Workflow: Synthesis & Purification

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage Reactants 1. Dissolve Ethyl Nicotinate & Hydrazine Hydrate in Ethanol Reflux 2. Heat to Reflux (3-5 hours) Reactants->Reflux Cooling 3. Cool to Room Temp & then in Ice Bath Reflux->Cooling Reaction Complete Filtration 4. Filter Product & Wash with Cold Ethanol Cooling->Filtration Drying 5. Dry Under Vacuum Filtration->Drying Product Pure Nicotinic Acid Hydrazide Drying->Product

Caption: General experimental workflow for synthesis and purification.

Protocol 2: Recrystallization of Nicotinic Acid Hydrazide

If the product requires further purification, recrystallization is the method of choice.

Materials:

  • Crude nicotinic acid hydrazide

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Place the crude nicotinic acid hydrazide in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol, just enough to form a slurry.

  • Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution, but avoid using a large excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cover the flask and let it stand undisturbed. Needle-like crystals should begin to form.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize recovery.

  • Collect the purified crystals by vacuum filtration and dry as described in the synthesis protocol.

References

  • Process for making nicotinic acid hydrazides. (U.S. Patent No. 3,951,996A).
  • Vidya, V. G., & Rachana, V. P. (2015). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 930-935. [Link]

  • Ali, A., et al. (2023). Investigating the self-assembling of nicotinic hydrazide-based amphiphile into nano-range vesicles and its amphotericin B loading applications. Scientific Reports, 13(1), 2533. [Link]

  • Al-Abdullah, E. S., et al. (2018). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 23(11), 2822. [Link]

  • Development and assessment of green synthesis of hydrazides. (2012). Krishikosh. [Link]

  • Lone, A. A., et al. (2025). A Systematic Review on the Synthesis of Nicotinic Acid Hydrazide Hydrazones. ResearchGate. [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. (EP1575921B1).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. [Link]

  • Synthesis of nicotinic acid hydrazides 4a–i. ResearchGate. [Link]

  • Discussion on solvent use for ester and hydrazine reactions. (2020). ResearchGate. [Link]

  • Discussion on product precipitation in methanol. (2023). Quora. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • Purification of nicotinic acid. (U.S. Patent No. 3,037,987A).
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • A kind of preparation method of hydrazide kind compound. (CN103408454B).
  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014). Chemistry Stack Exchange. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chem LibreTexts. [Link]

Sources

Technical Support Center: Resolving Incomplete Derivatization Reactions of Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydrazide derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chemical derivatization of hydrazides. Our goal is to provide you with the expertise and practical solutions needed to ensure complete and reproducible reactions for your analytical and synthetic needs.

Introduction: The "Why" Behind Hydrazide Derivatization

Hydrazide derivatization is a cornerstone technique in analytical chemistry, particularly for enhancing the detectability of carbonyl-containing compounds (aldehydes and ketones) and carboxylic acids in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] By reacting these analytes with a hydrazine-based reagent, we form a stable hydrazone or hydrazide derivative.[4][5] This process is critical for several reasons:

  • Enhanced Sensitivity: Many derivatizing agents, such as dansyl hydrazine, introduce a fluorescent or UV-active tag, dramatically lowering detection limits.[1]

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation in reversed-phase HPLC.[1]

  • Increased Volatility for GC: For GC analysis, derivatization can convert non-volatile compounds into more volatile derivatives suitable for this technique.

However, achieving a complete reaction is not always straightforward. Incomplete derivatization can lead to inaccurate quantification, method variability, and frustration in the lab. This guide will walk you through troubleshooting these issues with a logical, cause-and-effect approach.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding hydrazide derivatization:

Q1: My chromatogram shows a significant peak for my unreacted analyte. What's the most likely cause?

A1: This is a classic sign of an incomplete reaction. The primary culprits are often suboptimal reaction conditions (pH, temperature, time), reagent degradation, or the presence of interfering substances in your sample matrix. Start by verifying the pH of your reaction mixture and ensuring your reagents are fresh.

Q2: I'm seeing multiple product peaks when I only expect one. What could be happening?

A2: This could be due to side reactions, the formation of isomers (syn/anti) of the hydrazone, or degradation of the derivative. The stability of the formed hydrazone is a critical factor; some are sensitive to light or pH.[2] Consider optimizing your workup procedure to minimize exposure to harsh conditions.

Q3: How do I know if my derivatizing reagent is still active?

A3: Hydrazine-based reagents can degrade over time, especially if exposed to moisture or air. It's good practice to run a positive control with a known standard to confirm reagent activity before analyzing your valuable samples. If the control fails, it's time to open a fresh bottle of reagent.

Q4: Can the solvent I use for the reaction make a difference?

A4: Absolutely. The choice of solvent is critical. For instance, some reactions are more efficient in organic solvents like acetonitrile, while others may tolerate a certain percentage of water.[4] The presence of water can sometimes negatively impact the reaction.[4] Always refer to the specific protocol for your chosen reagent.

In-Depth Troubleshooting Guide

When an incomplete derivatization is suspected, a systematic approach is key to identifying and resolving the issue. Below, we break down common problems, their potential causes, and actionable solutions.

Problem 1: Low Derivative Yield (Significant Unreacted Starting Material)

This is the most frequent challenge. Your analytical results show a low response for the derivatized product and a correspondingly high response for the unreacted analyte.

Potential Cause Scientific Rationale Troubleshooting Steps
Suboptimal pH The reaction between a hydrazine and a carbonyl group is often acid-catalyzed.[2] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessively low pH will protonate the hydrazine, reducing its nucleophilicity.1. Verify pH: Use a calibrated pH meter to check the pH of your reaction mixture. 2. Optimize pH: If the pH is outside the recommended range for your specific reagent, adjust it using a suitable buffer or dilute acid/base. For many hydrazide reactions, a slightly acidic environment (pH 4-6) is optimal.
Incorrect Temperature or Reaction Time Like most chemical reactions, derivatization rates are temperature-dependent. Insufficient time or temperature will result in an incomplete reaction. Conversely, excessive heat can lead to degradation of the analyte or the derivative.1. Increase Reaction Time: As a first step, try extending the reaction time. Some protocols suggest incubation for 60 minutes or even longer.[4][6] 2. Optimize Temperature: If extending the time is ineffective, consider a modest increase in temperature. A common starting point is 60°C.[4] Always monitor for potential degradation. 3. Perform a Time-Course Study: To scientifically determine the optimal conditions, analyze aliquots of the reaction mixture at different time points (e.g., 15, 30, 60, 90 minutes) to find when the product peak area plateaus.
Reagent Stoichiometry The derivatization reaction is a bimolecular process. An insufficient amount of the derivatizing reagent will naturally lead to an incomplete reaction.1. Increase Reagent Concentration: Ensure you are using a sufficient molar excess of the derivatizing reagent. A 5 to 10-fold excess is a common starting point. 2. Check Reagent Purity and Age: Old or improperly stored reagents may have degraded. Use a fresh bottle of high-purity reagent.
Presence of Water Water can interfere with some derivatization reactions by competing with the hydrazine for the analyte or by hydrolyzing the formed hydrazone.[4]1. Use Anhydrous Solvents: If your protocol allows, use anhydrous solvents to minimize water content.[4] 2. Dry Your Sample: If your sample is in an aqueous matrix, consider lyophilization or solid-phase extraction (SPE) to remove water before derivatization.
Matrix Effects Components in your sample matrix (e.g., other nucleophiles, antioxidants) can compete for the derivatizing reagent or inhibit the reaction.1. Sample Cleanup: Implement a sample cleanup step like SPE or liquid-liquid extraction to remove interfering substances before derivatization.[1] 2. Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that closely resembles your samples to compensate for any matrix effects.

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines a logical flow for diagnosing and resolving incomplete derivatization.

Caption: A logical workflow for troubleshooting incomplete hydrazide derivatization.

Problem 2: Derivative Instability (Product Peak Decreases Over Time)

You may observe a strong product peak initially, but its area decreases in subsequent injections or upon storage.

Potential Cause Scientific Rationale Troubleshooting Steps
Hydrolysis of Hydrazone/Hydrazide The C=N bond in hydrazones can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting back to the starting materials.1. Neutralize After Reaction: After the derivatization is complete, adjust the pH of the sample to neutral (pH ~7) before analysis or storage. 2. Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation.[1]
Photodegradation Many fluorescent tags used in derivatization reagents (e.g., dansyl group) are light-sensitive. Exposure to UV or ambient light can cause degradation.1. Use Amber Vials: Protect your samples from light by using amber autosampler vials and minimizing exposure to room light. 2. Work in a Dimly Lit Area: If possible, perform the derivatization and sample preparation in an area with reduced lighting.
Oxidation The hydrazine moiety or other functional groups on the derivative can be susceptible to oxidation, especially if the sample contains oxidizing agents.1. De-gas Solvents: Use de-gassed solvents for your reaction and mobile phase to minimize dissolved oxygen. 2. Add Antioxidants (with caution): In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully validated to ensure it doesn't interfere with the analysis.

Experimental Protocol Example: Derivatization of a Carbonyl with Dansyl Hydrazine for HPLC-Fluorescence Detection

This protocol provides a general framework. Always consult the specific literature or manufacturer's guidelines for your particular analyte and reagent.

Objective: To derivatize a carbonyl-containing analyte in a sample for quantitative analysis by RP-HPLC with fluorescence detection.

Materials:

  • Dansyl Hydrazine reagent solution (e.g., 2 mg/mL in acetonitrile)

  • Analyte standard and sample solutions

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for pH adjustment

  • Heating block or water bath

  • Vortex mixer

  • Amber HPLC vials

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the sample or standard into a clean microcentrifuge tube.

    • Add 200 µL of acetonitrile.

  • pH Adjustment:

    • Add 10 µL of a 1% TFA solution in acetonitrile to catalyze the reaction. The final pH should be in the acidic range (e.g., 3-4).

  • Addition of Derivatizing Reagent:

    • Add 100 µL of the dansyl hydrazine reagent solution.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Reaction Incubation:

    • Cap the tube tightly.

    • Place the tube in a heating block or water bath set to 60°C for 60 minutes.

  • Cooling and Dilution:

    • After incubation, remove the tube and allow it to cool to room temperature.

    • (Optional) If the resulting concentration is too high for your detector, dilute the sample with the mobile phase.

  • Analysis:

    • Transfer the final solution to an amber HPLC vial.

    • Inject an appropriate volume onto your HPLC system equipped with a fluorescence detector (e.g., Excitation: 340 nm, Emission: 525 nm for dansyl hydrazone).[1]

Visualizing the Derivatization Mechanism

The following diagram illustrates the general acid-catalyzed reaction mechanism for the formation of a hydrazone from a ketone and a hydrazine.

Caption: Acid-catalyzed formation of a hydrazone derivative.

This technical guide provides a comprehensive framework for understanding, troubleshooting, and resolving issues related to incomplete hydrazide derivatization. By applying these principles of scientific integrity and logical problem-solving, you can enhance the reliability and accuracy of your experimental results.

References

  • Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Metabolites, 3(4), 993-1005. [Link]

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (2020). TrAC Trends in Analytical Chemistry, 127, 115895. [Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. (2015). Journal of The American Society for Mass Spectrometry, 26(10), 1746-1754. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2012). Journal of Analytical Chemistry, 67(7), 561-576. [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate. (2017).
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). MDPI. [Link]

  • The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (2015). PubMed. [Link]

Sources

Technical Support Center: Optimizing Recrystallization for Purity of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of hydrazide compound recrystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of their synthesized hydrazide compounds. Here, we will address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in the fundamental principles of crystallization science and extensive laboratory experience.

Introduction to Hydrazide Recrystallization

Hydrazides are a versatile class of organic compounds characterized by the -CONHNH₂ functional group.[1][2] They are crucial intermediates in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[3][4] The purification of hydrazides is a critical step to ensure the safety and efficacy of the final products, with recrystallization being a primary and powerful technique for achieving high purity.[5]

This guide will provide you with the expertise to troubleshoot and optimize your recrystallization protocols for hydrazide compounds, ensuring you can consistently obtain high-purity crystalline materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for hydrazide compounds?

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for hydrazide compounds should exhibit the following characteristics:

  • Differential Solubility: The hydrazide should be highly soluble in the hot solvent and sparingly soluble at low temperatures. This temperature-dependent solubility is the cornerstone of recrystallization, allowing for the dissolution of the compound and subsequent crystallization upon cooling, leaving impurities behind in the solution.[6]

  • Inertness: The solvent must not react with the hydrazide compound.[7] Given that hydrazides can undergo various reactions, it is crucial to select a solvent that is chemically inert to the -CONHNH₂ group.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the hydrazide to prevent the compound from "oiling out" (melting before it dissolves).[8]

  • Volatility: A moderately volatile solvent is preferred as it can be easily removed from the purified crystals during the drying process.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[9]

Q2: How does the structure of my hydrazide (aromatic vs. aliphatic) influence solvent selection?

The general principle of "like dissolves like" is a good starting point. The polarity of your hydrazide, dictated by its overall structure, will guide your solvent choice.

  • Aromatic Hydrazides: These compounds, particularly those with additional polar functional groups, tend to be more polar. Solvents like ethanol, methanol, or aqueous mixtures of these alcohols are often good choices.[3][8] For less polar aromatic hydrazides, a mixed solvent system, such as ethanol/water or toluene/ethanol, may be necessary.

  • Aliphatic Hydrazides: The solubility of aliphatic hydrazides is highly dependent on the length and nature of the alkyl chain. Short-chain aliphatic hydrazides may be soluble in polar solvents. However, as the carbon chain length increases, they become more nonpolar and may require less polar solvents or mixed solvent systems like hexane/ethyl acetate.[10][11]

A useful rule of thumb is that solvents containing a similar functional group to the compound often work well.[7] For example, for hydrazides derived from esters, solvents like ethyl acetate (in a mixed system) could be explored.

Q3: What are the most common impurities I should expect in my crude hydrazide product?

Understanding potential impurities is key to designing an effective purification strategy. Common impurities in hydrazide synthesis often include:

  • Unreacted Starting Materials: The most common impurities are residual starting materials, such as the parent ester or acyl chloride, and unreacted hydrazine or hydrazine hydrate.[3]

  • Side Products: Depending on the reaction conditions, side products from degradation or alternative reaction pathways may be present.

  • Solvent Residues: Residual solvents from the synthesis reaction can also be trapped in the crude product.

A well-chosen recrystallization solvent should ideally have high solubility for these impurities at all temperatures, ensuring they remain in the mother liquor.

Troubleshooting Guide

Problem 1: My hydrazide compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the temperature of the solution when it becomes supersaturated.[8] Impurities can also lower the melting point, exacerbating this issue.

Solutions:

  • Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. This will keep the compound in solution at a lower temperature, allowing it to crystallize below its melting point.

  • Lower the crystallization temperature slowly: Rapid cooling can lead to a high degree of supersaturation at a temperature above the compound's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Change the solvent system: If the problem persists, select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise at an elevated temperature until the solution becomes slightly turbid. Re-heating to clarify and then slow cooling can promote proper crystallization.[7]

Experimental Workflow: Overcoming Oiling Out

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Successful Recrystallization check_crystals->success Yes change_solvent Change to Lower Boiling Point Solvent or Mixed Solvent System check_crystals->change_solvent No change_solvent->reheat

Caption: Troubleshooting workflow for "oiling out".

Problem 2: No crystals are forming, even after cooling.

The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the hydrazide. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

    • Cool to a Lower Temperature: If not already done, place the solution in an ice bath, or even a colder bath (e.g., dry ice/acetone), to further decrease the solubility of your compound.

  • Re-evaluate Solvent Choice: It's possible that your compound is too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or use a mixed solvent system.

Problem 3: The resulting crystals are very small and/or appear impure.

The formation of very small crystals, or a powder, often results from rapid crystallization, which can trap impurities within the crystal lattice.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling leads to high supersaturation and fast nucleation, resulting in small crystals. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate. Slower cooling generally leads to larger and purer crystals.[12]

  • Use the Minimum Amount of Hot Solvent: Adding too much solvent will result in a lower yield and may require excessive evaporation to induce crystallization. Conversely, using too little solvent can cause premature crystallization during hot filtration. The goal is to create a saturated solution at the boiling point of the solvent.[13]

  • Perform a Hot Filtration: If insoluble impurities are present in your crude product, they must be removed from the hot solution before cooling. This is achieved through hot filtration.[14]

Protocol: Hot Filtration for Removing Insoluble Impurities

  • Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

  • Heat the receiving flask on a hot plate to allow the solvent vapor to warm the funnel and prevent premature crystallization.

  • Bring the solution containing your hydrazide and insoluble impurities to a boil.

  • Carefully and quickly pour the boiling solution through the hot funnel.

  • Add a small amount of fresh, hot solvent to the original flask to rinse any remaining solution and pour this through the funnel as well.

  • Remove the receiving flask from the heat and allow the filtrate to cool slowly.

Problem 4: The yield of my recrystallized hydrazide is very low.

A low yield can be due to several factors, from using too much solvent to premature crystallization.

Solutions:

  • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Collect a Second Crop: To increase the overall yield, the mother liquor from the first filtration can be concentrated (by boiling off some of the solvent) and cooled again to obtain a second crop of crystals.[15] Be aware that the second crop is often less pure than the first and should be analyzed separately.[15]

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur and cool the solution thoroughly in an ice bath before filtration to maximize the amount of product that crystallizes out of solution.

Data Presentation

Table 1: Common Solvents for Hydrazide Recrystallization

SolventPolarityBoiling Point (°C)Common Applications for Hydrazides
WaterHigh100Polar, low molecular weight hydrazides; often used in mixed solvent systems.
EthanolHigh78A very common and effective solvent for a wide range of aromatic and some aliphatic hydrazides.[8]
MethanolHigh65Similar to ethanol, but its lower boiling point can be advantageous for heat-sensitive compounds.[3]
IsopropanolMedium82A good alternative to ethanol, with a slightly higher boiling point.
Ethyl AcetateMedium77Often used in mixed solvent systems (e.g., with hexanes) for less polar hydrazides.
TolueneLow111For nonpolar hydrazides, or as the less polar component in a mixed solvent system.
HexanesLow~69Typically used as the "poor" solvent in a mixed solvent system for less polar compounds.
N,N-Dimethylformamide (DMF)High153Used for hydrazides that are poorly soluble in other common solvents, often in combination with another solvent like ethanol.[16]

General Recrystallization Workflow

G start Crude Hydrazide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temp hot_filtration->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor filter->mother_liquor dry Dry Crystals wash->dry pure_product Pure Hydrazide Crystals dry->pure_product second_crop Concentrate & Cool for Second Crop (Optional) mother_liquor->second_crop

Caption: A standard workflow for the recrystallization of hydrazide compounds.

Conclusion

Optimizing the recrystallization of hydrazide compounds is a systematic process that combines a theoretical understanding of solubility with practical laboratory technique. By carefully selecting your solvent, controlling the rate of cooling, and applying the troubleshooting strategies outlined in this guide, you can significantly improve the purity and yield of your crystalline products. Always remember that patience is key; slow and controlled crystallization will almost always yield superior results.

References

  • Gomes, P. A. C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4983. Available at: [Link]

  • Das, B., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Eng. Proc., 11, 21. Available at: [Link]

  • Leclerc, M. (n.d.). Guide for crystallization. University of Bern. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Comparative Metabolism of Isonicotinic Acid Hydrazide (Isoniazid) and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, isonicotinic acid hydrazide (isoniazid, INH) has been a cornerstone in the treatment of tuberculosis. However, its clinical utility is often hampered by a complex metabolic profile that can lead to significant hepatotoxicity and peripheral neuropathy. This has spurred the development of numerous INH derivatives aimed at enhancing therapeutic efficacy while mitigating these adverse effects. Understanding the comparative metabolism of INH and its derivatives is paramount for researchers, scientists, and drug development professionals in the pursuit of safer and more effective anti-tubercular agents.

This guide provides an in-depth, objective comparison of the metabolism of INH and its key derivatives, supported by experimental data and detailed protocols. We will delve into the enzymatic pathways governing their biotransformation, the formation of toxic metabolites, and the analytical methodologies required for their comprehensive evaluation.

The Metabolic Fate of Isoniazid: A Double-Edged Sword

The metabolism of isoniazid is primarily a hepatic process, characterized by two major competing pathways: acetylation and hydrolysis. The balance between these pathways is a critical determinant of both the drug's efficacy and its potential for toxicity.[1][2]

Acetylation: The Primary Route of INH Metabolism

The principal metabolic pathway for INH is N-acetylation, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[3][4] This process converts INH to acetylisoniazid (AcINH), which is pharmacologically inactive.[5] The activity of NAT2 is genetically determined, leading to distinct "slow," "intermediate," and "rapid" acetylator phenotypes within the population.[6] This genetic variability is a significant factor in inter-individual differences in INH plasma concentrations and the risk of adverse effects.[6]

AcINH can be further metabolized. It can be hydrolyzed by an amidase to form isonicotinic acid (INA) and acetylhydrazine (AcHz).[1] AcHz can then be acetylated by NAT2 to the non-toxic diacetylhydrazine (DiAcHz) or undergo oxidation.[1][5]

Hydrolysis: A Pathway to Toxic Metabolites

A smaller fraction of INH can be directly hydrolyzed by an amidase to yield isonicotinic acid (INA) and hydrazine (Hz).[1][4] Both hydrazine (Hz) and its acetylated form, acetylhydrazine (AcHz), are implicated in INH-induced hepatotoxicity.[2][5]

The Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) system, particularly the CYP2E1 isoform, plays a crucial role in the bioactivation of the toxic hydrazine metabolites.[2][3] CYP2E1 oxidizes both Hz and AcHz into reactive intermediates that can covalently bind to hepatic macromolecules, leading to cellular damage and necrosis.[3][4] The expression and activity of CYP2E1 can be induced by various substances, including rifampicin, a drug commonly co-administered with INH, which can potentiate INH's hepatotoxic effects.[1]

Formation of Hydrazones

The reactive hydrazine moiety of INH can also undergo non-enzymatic condensation reactions with endogenous carbonyl compounds, such as pyridoxal phosphate (the active form of vitamin B6) and keto acids, to form hydrazones.[1] The formation of pyridoxal-INH hydrazone leads to the depletion of vitamin B6, which is the underlying cause of INH-induced peripheral neuropathy.[5]

Below is a diagram illustrating the primary metabolic pathways of isoniazid.

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase Hz Hydrazine (Hz) INH->Hz Amidase INH_Pyridoxal INH-Pyridoxal Hydrazone INH->INH_Pyridoxal Non-enzymatic AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz->AcHz NAT2 ReactiveMetabolites Reactive Metabolites Hz->ReactiveMetabolites CYP2E1 DiAcHz Diacetylhydrazine (DiAcHz) AcHz->DiAcHz NAT2 AcHz->ReactiveMetabolites CYP2E1 Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity PyridoxalP Pyridoxal Phosphate PyridoxalP->INH_Pyridoxal PeripheralNeuropathy Peripheral Neuropathy INH_Pyridoxal->PeripheralNeuropathy

Caption: Metabolic pathways of Isoniazid (INH).

Metabolism of Isoniazid Derivatives: A Comparative Overview

The development of INH derivatives has largely focused on modifying the hydrazine moiety to reduce the formation of toxic metabolites or to improve the drug's pharmacokinetic profile. These modifications can significantly alter the metabolic fate of the parent compound.

Hydrazone Derivatives

A common strategy involves the synthesis of isoniazid-hydrazone derivatives.[7] By condensing INH with various aldehydes and ketones, the reactive terminal amine of the hydrazine group is masked.[7] This modification has several potential metabolic consequences:

  • Reduced Acetylation and Hydrolysis: The formation of the hydrazone bond can sterically hinder the access of NAT2 and amidases to the hydrazine moiety, potentially slowing down the rates of acetylation and direct hydrolysis.

  • Altered Lipophilicity: The appended moiety can significantly change the lipophilicity of the molecule, affecting its absorption, distribution, and access to metabolic enzymes.[8]

  • Prodrug Potential: Some hydrazones may be stable in the gastrointestinal tract but are hydrolyzed at the site of action to release active INH.

Derivatives with Modified Hydrazine Groups

Another approach involves direct substitution on the hydrazine nitrogen. For instance, iproniazid , an early antidepressant, is an isopropyl derivative of INH. Its metabolism involves the cleavage of the isopropylhydrazine moiety, which, like hydrazine, is a potent hepatotoxin that can be bioactivated by CYP450 enzymes.[9] This highlights that simple alkyl substitution may not necessarily circumvent toxicity.

Derivatives with Modified Pyridine Ring

Modifications to the pyridine ring can also influence metabolism. Substitutions on the ring can alter the electronic properties of the molecule, potentially affecting the reactivity of the hydrazine group and the affinity for metabolic enzymes. However, the pyridine ring is crucial for the anti-tubercular activity of INH, and modifications in this region often lead to a loss of efficacy.

Comparative Metabolic Profile: INH vs. a Hypothetical Hydrazone Derivative

FeatureIsoniazid (INH)Hypothetical Hydrazone DerivativeRationale for Difference
Primary Metabolic Pathway Acetylation by NAT2Hydrolysis of hydrazone bondMasking of the hydrazine moiety in the derivative shifts the primary metabolic step.
Key Metabolites AcINH, INA, Hz, AcHzINH, Aldehyde/KetoneThe derivative acts as a prodrug, releasing INH upon hydrolysis.
Rate of Metabolism Highly variable (NAT2 phenotype)Dependent on hydrolase activityThe rate-limiting step is different, potentially leading to more consistent plasma levels of active drug.
Formation of Toxic Hydrazines Direct (via hydrolysis) and indirect (from AcINH)Dependent on the rate of INH releaseSlower release of INH from the derivative could lead to lower peak concentrations of hydrazine metabolites.
Potential for Hepatotoxicity Significant, linked to Hz and AcHzPotentially reducedReduced formation of toxic hydrazine metabolites could lead to a better safety profile.

Experimental Methodologies for Comparative Metabolism Studies

To objectively compare the metabolism of INH and its derivatives, a combination of in vitro and in vivo experimental models is essential.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to investigate specific metabolic pathways and enzyme kinetics.

HLMs are a subcellular fraction containing a high concentration of CYP450 enzymes. They are the gold standard for assessing CYP-mediated metabolism and metabolic stability.[10]

Experimental Workflow for HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis IncubationMix Prepare Incubation Mixture: - HLMs - Test Compound (INH or Derivative) - Phosphate Buffer PreIncubate Pre-incubate Mixture at 37°C IncubationMix->PreIncubate NADPH_Sol Prepare NADPH Solution Initiate Initiate Reaction with NADPH NADPH_Sol->Initiate PreIncubate->Initiate TimePoints Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction with Acetonitrile TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Percent Remaining and Half-life (t½) Analyze->Calculate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.